molecular formula C17H16FN7S B2806941 4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine CAS No. 2310143-46-3

4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine

Cat. No. B2806941
CAS RN: 2310143-46-3
M. Wt: 369.42
InChI Key: SJYXJRACGWHEIN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings. These include a fluorobenzene ring, a thiazole ring, a triazole ring, and an azetidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the different functional groups and rings. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Activity

Triazolothiadiazine derivatives, which this compound is a part of, have been found to have anticancer properties . They can interact with different target receptors, making them potential candidates for the development of new anticancer drugs .

Antimicrobial Activity

These compounds have also shown antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents, which could be used to treat a variety of bacterial and fungal infections .

Analgesic and Anti-inflammatory Activity

Triazolothiadiazine and thiazole derivatives have been found to have analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory medications .

Antioxidant Activity

These compounds have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antiviral Activity

Triazolothiadiazine derivatives have shown antiviral properties . This suggests that they could be used in the development of new antiviral medications, potentially helping to treat a variety of viral infections .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors .

Antitubercular Agents

Triazolothiadiazine derivatives have also been found to act as antitubercular agents . This suggests that they could be used in the development of new treatments for tuberculosis .

Use in Suzuki–Miyaura Coupling

While not directly related to the compound , it’s worth noting that compounds containing a boron atom, like this one, are often used in Suzuki–Miyaura coupling , a type of chemical reaction where two carbon atoms are joined together. This reaction is widely used in organic chemistry, including in the synthesis of pharmaceuticals .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that the thiazole ring, a component of the compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties might play a role in the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which might provide some insights into the pharmacokinetics of this compound.

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the thiazole ring, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile might influence the compound’s action in different environments.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its properties, the development of synthesis methods, and investigation of its potential uses .

properties

IUPAC Name

4-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7S/c1-10-20-21-14-6-7-15(22-25(10)14)24-8-11(9-24)23(2)17-19-16-12(18)4-3-5-13(16)26-17/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYXJRACGWHEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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